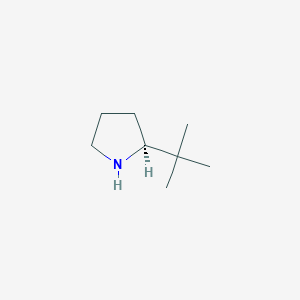
(S)-2-(tert-Butyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a tert-butyl group attached to the second carbon of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyl)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. Another approach involves the use of chiral auxiliaries in the synthesis process to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the pyrrolidine ring.
Substitution: The tert-butyl group and other substituents on the pyrrolidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-(tert-Butyl)pyrrolidine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, often through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s chiral nature allows it to interact selectively with enantioselective proteins, influencing its biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine
Uniqueness
(S)-2-(tert-Butyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features differentiate it from other pyrrolidine derivatives and influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(2S)-2-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
IQJZUYFOSMJZSV-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)(C)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


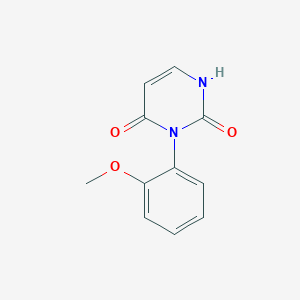
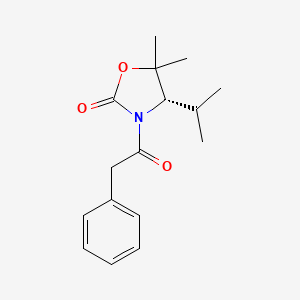
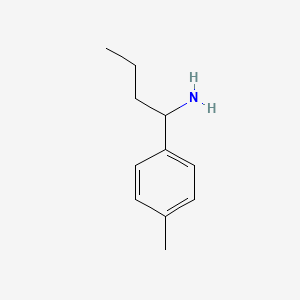

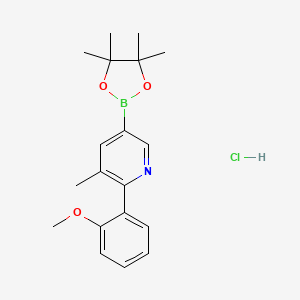

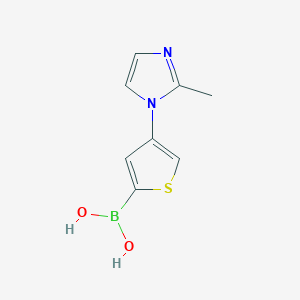
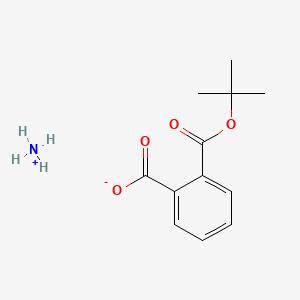
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
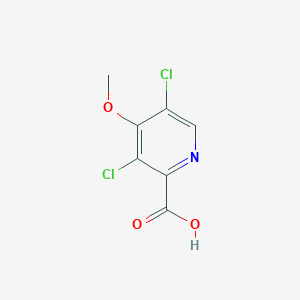
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)


![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)
